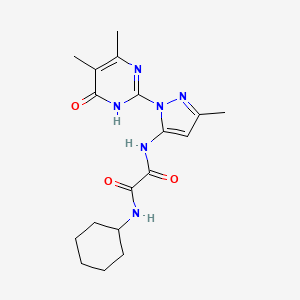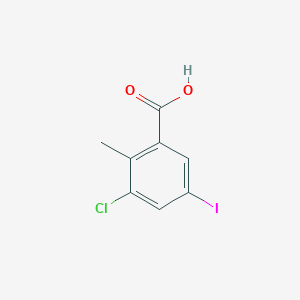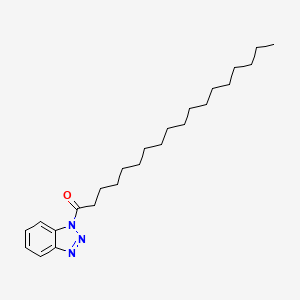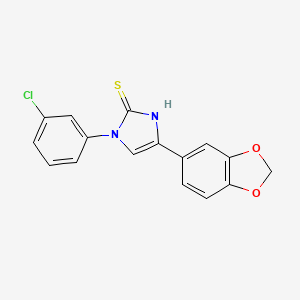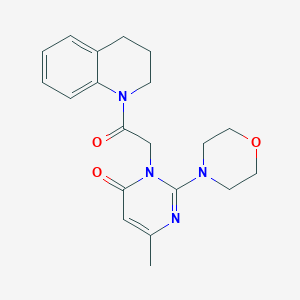
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis begins with the preparation of the 3,4-dihydroquinoline derivative, usually through cyclization of an appropriate aniline derivative.
Coupling Reaction: : The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a coupling reaction with a halogenated ethyl ketone derivative.
Morpholine Derivatization: : Incorporation of the morpholine ring typically involves reaction with a chlorinated pyrimidine derivative.
Final Cyclization and Functionalization: : The final product is obtained through further cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Catalysis: : Use of metal catalysts to improve yields.
Optimized Reaction Conditions: : Specific temperature, pressure, and pH adjustments to maximize efficiency.
Purification: : Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final compound.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, typically forming quinoline N-oxides.
Reduction: : Hydrogenation reactions can reduce the carbonyl group to a secondary alcohol.
Substitution: : Various substituents can be introduced at different positions in the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reactions: : Alkyl halides, aryl halides, with bases or acids as catalysts.
Major Products
Depending on the reaction type, the major products can range from quinoline derivatives, reduced alcohol forms, and substituted pyrimidinones, adding to its versatility in synthesis.
科学的研究の応用
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one finds applications in:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential role as an enzyme inhibitor.
Medicine: : Studied for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
作用機序
Molecular Targets: : It interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: : May inhibit specific enzymatic activities, alter signaling pathways, and impact cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
3-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
3-(2-(3,4-dihydroquinazolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one offers unique structural features that may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable molecule for further research and development.
This compound’s unique structure and properties make it a significant topic of study in the fields of chemistry and pharmacology.
特性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-18(25)24(20(21-15)22-9-11-27-12-10-22)14-19(26)23-8-4-6-16-5-2-3-7-17(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDZNWVSTNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
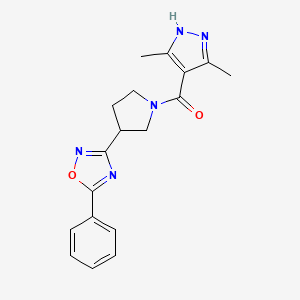
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
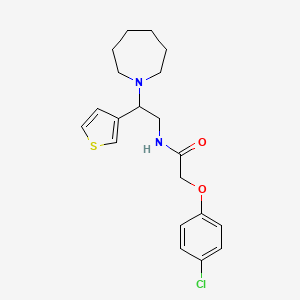
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
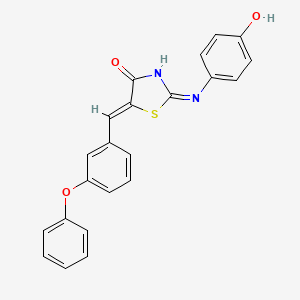
![2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2973746.png)
